(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride
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Overview
Description
The compound (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride is a complex organic molecule characterized by the presence of multiple functional groups, including chlorophenyl, dipropylazaniumyl, and oxoacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorobenzyl chloride with dipropylamine to form the dipropylazaniumyl intermediate. This intermediate is then reacted with ethylamine and oxoacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
The compound (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The chlorophenyl groups can be oxidized to form corresponding chlorophenyl oxides.
Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
Major products formed from these reactions include chlorophenyl oxides, hydroxyl derivatives, and substituted chlorophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, leading to potential drug development opportunities.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl (2S)-2-(2-Chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate Hydrochloride
- Fenvalerate
Uniqueness
Compared to similar compounds, (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
105144-26-1 |
---|---|
Molecular Formula |
C32H50Cl4N4O2 |
Molecular Weight |
664.6 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride |
InChI |
InChI=1S/C32H48Cl2N4O2.2ClH/c1-5-19-37(20-6-2,25-27-13-9-11-15-29(27)33)23-17-35-31(39)32(40)36-18-24-38(21-7-3,22-8-4)26-28-14-10-12-16-30(28)34;;/h9-16H,5-8,17-26H2,1-4H3;2*1H |
InChI Key |
UITHLLATTJXJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCNC(=O)C(=O)NCC[N+](CCC)(CCC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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